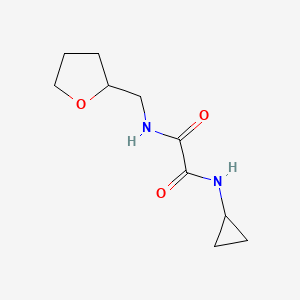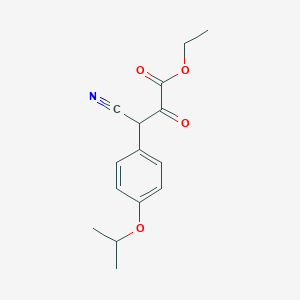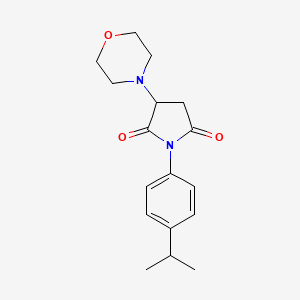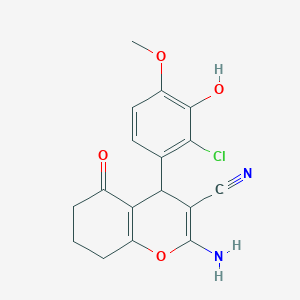
N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Descripción general
Descripción
N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as CP-544, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-544 is a small molecule inhibitor that targets various proteins involved in the regulation of cell growth and proliferation.
Mecanismo De Acción
N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide exerts its therapeutic effects by targeting various proteins involved in the regulation of cell growth and proliferation. N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide selectively binds to the ATP-binding site of these proteins, leading to the inhibition of their enzymatic activity. This results in the inhibition of cell growth and proliferation, induction of apoptosis, and regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide inhibits the proliferation of cancer cells, induces apoptosis, and regulates gene expression. In vivo studies have shown that N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide reduces tumor growth, improves glucose tolerance and insulin sensitivity, and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target proteins, leading to potent inhibition of their enzymatic activity. However, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide also has some limitations. It has poor solubility in water, which can limit its bioavailability in vivo. It also has a short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide. First, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects. Second, studies are needed to optimize the synthesis and purification of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide to improve its bioavailability and efficacy. Third, studies are needed to evaluate the safety and toxicity of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide in vivo. Fourth, studies are needed to evaluate the potential of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a therapeutic agent in other diseases beyond cancer, diabetes, and inflammation. Finally, studies are needed to evaluate the potential of N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a combination therapy with other drugs for improved therapeutic efficacy.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to inhibit the proliferation of cancer cells by targeting proteins involved in the cell cycle and DNA replication. In diabetes, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose metabolism. In inflammation, N-cyclopropyl-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(10(14)12-7-3-4-7)11-6-8-2-1-5-15-8/h7-8H,1-6H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNLNQSXFJWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxamide, N-cyclopropyl-N'-(2-tetrahydrofurfuryl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4068810.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)benzamide](/img/structure/B4068817.png)

![N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4068828.png)
![N-allyl-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068835.png)
![5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4068844.png)

![N-(4-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4068872.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4068880.png)

![2-({2-hydroxy-3-[(4-methylphenyl)sulfinyl]propyl}thio)-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4068904.png)
![N-(2-methoxyethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4068911.png)
![N-(2-furylmethyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4068913.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2-nitro-N-phenyl-benzenesulfonamide](/img/structure/B4068926.png)